molecular formula C22H30N2O2 B8460058 1-(t-Butoxycarbonyl)-4-(3-(quinolin-3-yl)propyl)piperidine

1-(t-Butoxycarbonyl)-4-(3-(quinolin-3-yl)propyl)piperidine

Cat. No. B8460058
M. Wt: 354.5 g/mol
InChI Key: YUCGODDSKJYZRV-UHFFFAOYSA-N
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Patent
US06265434B1

Procedure details

A solution of 260 mg (1.15 mmol) of 1-(t-butoxycarbonyl)-4-(prop-2-enyl)piperidine (from EXAMPLE 33, Step B) in 3 mL of THF under argon was treated with 2.30 mL of 0.5 M 9-BBN solution in THF. The resulting mixture was stirred at rt for 2 h, then treated with 68 mg (1.25 mmol) of NaOMe. The resulting mixture was stirred until it was homogeneous (˜15 min) and then was treated with 0.155 mL (1.15 mmol) of 3-(bromo)quinoline and 41 mg (0.05 mmol) of [1,1′-bis(triphenyl-phosphino)ferrocene]dichloropalladium.CH2Cl2. The resulting mixture was heated at reflux for 30 min, cooled and quenched with 20 mL of 1.0 N NaOH. The quenched reaction was extracted with 2×50 mL of ether; the extracts were dried over MgSO4, combined and concentrated. Flash chromatography on 15 g of silica gel using 4:1 v/v hexanes/EtOAc as the eluant afforded 240 mg (59%) of the title compound: 1H NMR (300 MHz) B 1.00-1.16 (m, 2H), 1.25-1.40 (m, 2H), 1.45 (s, 9H), 1.60-1.80 (5H), 2.62-2.72 (m, 2H), 2.79 (t, J=7.8,22H), 4.06 (br s, 2H), 7.52 (m, 1H), 7.66 (m, 1H), 7.76 (dd, J=8.0, 1.6, 1H), 7.91 (d, J=1.6, 1H), 8.77 (d, J=2.2, 1H).
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
68 mg
Type
reactant
Reaction Step Two
Quantity
0.155 mL
Type
reactant
Reaction Step Three
[Compound]
Name
[1,1′-bis(triphenyl-phosphino)ferrocene]dichloropalladium
Quantity
41 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH:15]=[CH2:16])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].B1C2CCCC1CCC2.C[O-].[Na+].Br[C:30]1[CH:31]=[N:32][C:33]2[C:38]([CH:39]=1)=[CH:37][CH:36]=[CH:35][CH:34]=2>C1COCC1.C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][CH2:15][CH2:16][C:30]2[CH:31]=[N:32][C:33]3[C:38]([CH:39]=2)=[CH:37][CH:36]=[CH:35][CH:34]=3)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
260 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CC=C
Name
Quantity
2.3 mL
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
68 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.155 mL
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Name
[1,1′-bis(triphenyl-phosphino)ferrocene]dichloropalladium
Quantity
41 mg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred until it
CUSTOM
Type
CUSTOM
Details
(˜15 min)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched with 20 mL of 1.0 N NaOH
CUSTOM
Type
CUSTOM
Details
The quenched reaction
EXTRACTION
Type
EXTRACTION
Details
was extracted with 2×50 mL of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CCCC=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.